REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:13][Si]([N-][Si](C)(C)C)(C)C.[K+].CI>CN(C=O)C.C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:13][O:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
13.98 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed twice with 6% HCl, 3 times with H2O, 10% NaHSO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4 and removal of the solvent under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)OC)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.22 g | |
YIELD: PERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |